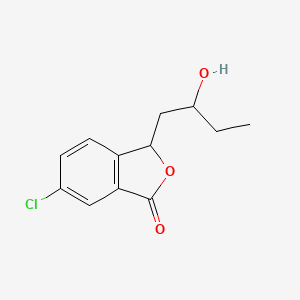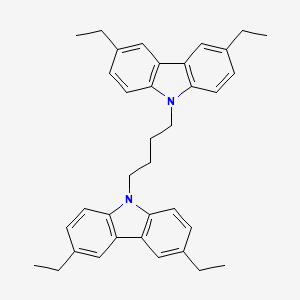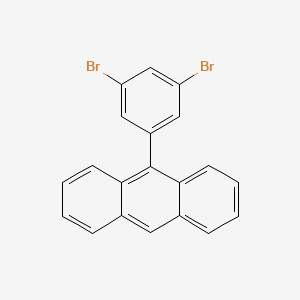
9-(3,5-Dibromophenyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3,5-Dibromophenyl)anthracene: is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. The compound consists of an anthracene core with a 3,5-dibromophenyl group attached at the 9th position, making it a unique molecule with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,5-Dibromophenyl)anthracene typically involves the Suzuki coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide. The general procedure includes:
Reactants: 9-bromoanthracene and 3,5-dibromophenylboronic acid.
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3).
Solvent: Tetrahydrofuran (THF) or a similar solvent.
Conditions: The reaction mixture is heated under reflux for several hours to ensure complete coupling.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the Suzuki coupling reaction is scalable and can be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atoms in the 3,5-dibromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Oxidation and Reduction: The anthracene core can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anthracene derivatives can be formed.
Oxidation Products: Oxidized anthracene derivatives with altered photophysical properties.
Reduction Products: Reduced anthracene derivatives with different electronic characteristics.
科学的研究の応用
Chemistry:
Organic Light Emitting Diodes (OLEDs): 9-(3,5-Dibromophenyl)anthracene is used in the development of blue-emitting materials for OLEDs due to its high fluorescence yield and thermal stability.
Photon Upconversion: The compound is utilized in triplet-triplet annihilation photon upconversion systems, which are important for enhancing the efficiency of solar cells.
Biology and Medicine:
Fluorescent Probes: The compound’s strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and diagnostics.
Industry:
作用機序
The mechanism of action of 9-(3,5-Dibromophenyl)anthracene primarily involves its photophysical properties. When exposed to light, the compound absorbs photons and transitions to an excited state. This excited state can then undergo various processes, such as fluorescence or energy transfer, depending on the application. The molecular targets and pathways involved are related to its interaction with light and subsequent energy transfer processes.
類似化合物との比較
9-Phenylanthracene: Similar structure but lacks the bromine atoms, resulting in different reactivity and photophysical properties.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion.
9,10-Bis(phenylethynyl)anthracene: Another derivative with distinct photophysical properties and used in light-emitting applications.
Uniqueness:
Bromine Substitution: The presence of bromine atoms in 9-(3,5-Dibromophenyl)anthracene enhances its reactivity in substitution reactions and can influence its electronic properties.
Photophysical Properties: The compound’s unique structure allows for specific interactions with light, making it valuable in applications requiring high fluorescence and stability.
特性
CAS番号 |
349666-30-4 |
|---|---|
分子式 |
C20H12Br2 |
分子量 |
412.1 g/mol |
IUPAC名 |
9-(3,5-dibromophenyl)anthracene |
InChI |
InChI=1S/C20H12Br2/c21-16-10-15(11-17(22)12-16)20-18-7-3-1-5-13(18)9-14-6-2-4-8-19(14)20/h1-12H |
InChIキー |
GGSRUJPVKAWFHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC(=C4)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



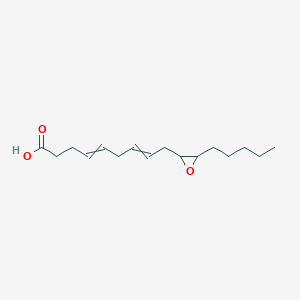
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
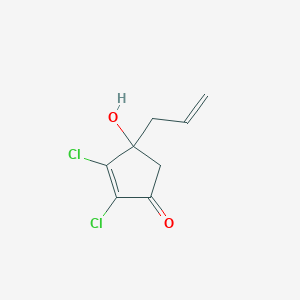

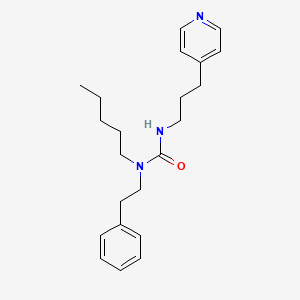
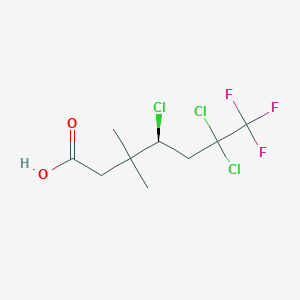
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
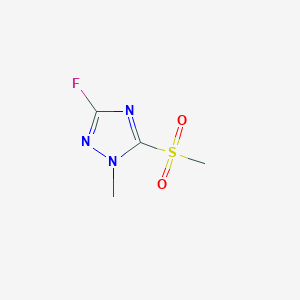
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
